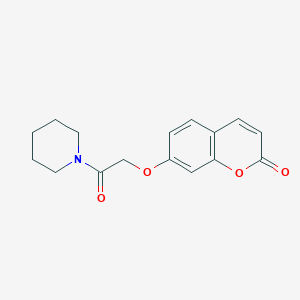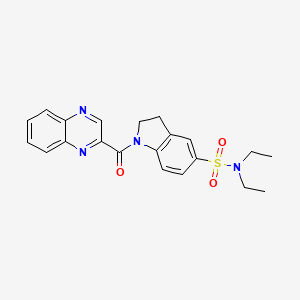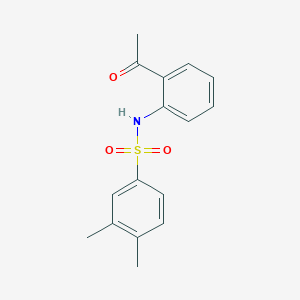
Benzenesulfonic Acid 4-Chloro-3-methylphenyl Ester
Overview
Description
Benzenesulfonic Acid 4-Chloro-3-methylphenyl Ester, also known as 4-Chloro-3-methylbenzenesulfonic Acid Phenyl Ester, is a chemical compound with the molecular formula C8H8ClO3S. It is widely used in scientific research as a reagent, and its synthesis method, mechanism of action, biochemical and physiological effects, as well as its advantages and limitations for lab experiments, have been extensively studied.
Mechanism of Action
The mechanism of action of Benzenesulfonic Acid Benzenesulfonic Acid 4-Chloro-3-methylphenyl Esterethylphenyl Ester involves the sulfonation of the aromatic ring of the substrate. The reaction takes place in the presence of a strong acid catalyst, which protonates the sulfonic acid group, making it more reactive. The sulfonic acid group then attacks the aromatic ring, replacing one of the hydrogen atoms with the sulfonic acid group.
Biochemical and Physiological Effects
Benzenesulfonic Acid Benzenesulfonic Acid 4-Chloro-3-methylphenyl Esterethylphenyl Ester is not known to have any significant biochemical or physiological effects. It is primarily used as a reagent in scientific research and is not intended for use as a drug or therapeutic agent.
Advantages and Limitations for Lab Experiments
One of the main advantages of using Benzenesulfonic Acid Benzenesulfonic Acid 4-Chloro-3-methylphenyl Esterethylphenyl Ester as a sulfonating agent is its high reactivity. It reacts quickly with aromatic compounds, making it a useful reagent for the synthesis of a wide range of organic compounds. However, its high reactivity can also be a limitation, as it can lead to over-sulfonation of the substrate, resulting in the formation of unwanted by-products.
Future Directions
There are several future directions for the study of Benzenesulfonic Acid Benzenesulfonic Acid 4-Chloro-3-methylphenyl Esterethylphenyl Ester. One area of research could be the development of new catalysts that can improve the selectivity of the sulfonation reaction, reducing the formation of unwanted by-products. Another area of research could be the synthesis of new derivatives of Benzenesulfonic Acid Benzenesulfonic Acid 4-Chloro-3-methylphenyl Esterethylphenyl Ester with improved reactivity or selectivity for specific types of aromatic compounds. Additionally, the use of Benzenesulfonic Acid Benzenesulfonic Acid 4-Chloro-3-methylphenyl Esterethylphenyl Ester in the synthesis of new pharmaceuticals or other organic compounds could be explored.
Scientific Research Applications
Benzenesulfonic Acid Benzenesulfonic Acid 4-Chloro-3-methylphenyl Esterethylphenyl Ester is commonly used as a reagent in scientific research, particularly in the field of organic chemistry. It is used as a sulfonating agent to introduce the sulfonic acid group (-SO3H) into aromatic compounds. This reaction is widely used in the synthesis of pharmaceuticals, dyes, and other organic compounds.
properties
IUPAC Name |
(4-chloro-3-methylphenyl) benzenesulfonate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11ClO3S/c1-10-9-11(7-8-13(10)14)17-18(15,16)12-5-3-2-4-6-12/h2-9H,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YBPXHGRYXAFTGI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)OS(=O)(=O)C2=CC=CC=C2)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11ClO3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
282.74 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Benzenesulfonic Acid 4-Chloro-3-methylphenyl Ester | |
Synthesis routes and methods
Procedure details








Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![(2,5-Dimethylfuran-3-yl)-[4-(3-methylphenyl)piperazin-1-yl]methanone](/img/structure/B7480067.png)






![[2-(3,4-dihydro-2H-quinolin-1-yl)-2-oxoethyl] 4-[(2-cyanoacetyl)amino]benzoate](/img/structure/B7480116.png)


![N-(3-cyanophenyl)-2-(3H-[1,2,4]triazolo[4,3-a]benzimidazol-1-ylsulfanyl)acetamide](/img/structure/B7480130.png)

![[2-(2,4-Dimethoxyphenyl)-2-oxoethyl] 2-[methyl(phenyl)carbamoyl]benzoate](/img/structure/B7480152.png)